molecular formula C17H12O4 B11847068 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one CAS No. 918307-00-3

6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one

Cat. No.: B11847068
CAS No.: 918307-00-3
M. Wt: 280.27 g/mol
InChI Key: XDLYJUYOMURJLC-UHFFFAOYSA-N
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Description

6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a benzopyran ring fused with a benzoyl group and a hydroxy-methylbenzene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 4H-1-benzopyran-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process. The product is then purified using techniques such as distillation, recrystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 6-(2-carboxy-5-methylbenzoyl)-4H-1-benzopyran-4-one.

    Reduction: Formation of 6-(2-hydroxy-5-methylbenzyl)-4H-1-benzopyran-4-one.

    Substitution: Formation of 6-(2-halo-5-methylbenzoyl)-4H-1-benzopyran-4-one.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one
  • 6-(2-Hydroxy-4-methylbenzoyl)-4H-1-benzopyran-4-one
  • 6-(2-Hydroxy-5-ethylbenzoyl)-4H-1-benzopyran-4-one

Uniqueness

6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918307-00-3

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

6-(2-hydroxy-5-methylbenzoyl)chromen-4-one

InChI

InChI=1S/C17H12O4/c1-10-2-4-14(18)13(8-10)17(20)11-3-5-16-12(9-11)15(19)6-7-21-16/h2-9,18H,1H3

InChI Key

XDLYJUYOMURJLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC3=C(C=C2)OC=CC3=O

Origin of Product

United States

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